
Methyl 3-((2-bromoethyl)thio)propanoate
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Description
Methyl 3-((2-bromoethyl)thio)propanoate is a useful research compound. Its molecular formula is C6H11BrO2S and its molecular weight is 227.12 g/mol. The purity is usually 95%.
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Q & A
Q. How can the synthesis of Methyl 3-((2-bromoethyl)thio)propanoate be optimized for higher yield and purity?
Methodological Answer:
Synthetic optimization typically involves adjusting reaction conditions such as temperature, solvent, and catalyst. For thioether-linked propanoate esters, a Michael addition or nucleophilic substitution between a bromoethyl thiol derivative and methyl propanoate is common. Evidence from analogous syntheses (e.g., methyl 3-((4-methylphenyl)thio)propanoate) suggests using triethylamine as a base to deprotonate the thiol and facilitate nucleophilic attack . Microwave-assisted heating (60°C for 3 hours) can improve reaction efficiency, as demonstrated in similar thioether ester syntheses, achieving >99% conversion . Purity can be enhanced via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and confirmed by 1H NMR .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH2 protons) and ester carbonyl (δ ~170 ppm in 13C). Splitting patterns distinguish the bromoethyl group (e.g., triplet for BrCH2CH2S) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS verifies the molecular ion ([M+H]+) and bromine isotopic signature (1:1 ratio for 79Br/81Br) .
- Infrared Spectroscopy (IR): Stretching vibrations for C=O (~1740 cm−1) and C-Br (~560 cm−1) confirm functional groups .
Q. How does the bromoethyl substituent influence the compound’s reactivity in polymerization or conjugation reactions?
Advanced Research Focus:
The bromoethyl group acts as a versatile electrophile, enabling nucleophilic substitution (e.g., with amines, thiols) or participation in radical reactions. In copolymerization studies of similar thioether esters (e.g., with 1,4-oxathiepan-7-one), the bromine atom can initiate chain-transfer reactions or serve as a crosslinking site . Kinetic studies using 1H NMR or GPC can track reactivity, while adjusting monomer ratios (e.g., 1:1 vs. 1:2) may mitigate side reactions like β-hydride elimination .
Q. What strategies address discrepancies in thermal stability data for brominated thioether esters?
Data Contradiction Analysis:
Thermal stability variations may arise from impurities, solvent residues, or measurement techniques. For example:
- Differential Scanning Calorimetry (DSC): Ensure samples are rigorously purified to exclude plasticizing impurities, which lower observed melting points .
- Thermogravimetric Analysis (TGA): Compare decomposition profiles under inert vs. oxidative atmospheres; brominated compounds often exhibit lower stability in air due to Br• radical formation .
- Cross-validate data with structurally similar esters (e.g., methyl 3-(2-bromophenyl)propanoate, mp ~157–160°C) to identify outliers .
Q. How can the biological activity of this compound be evaluated in vitro?
Methodological Answer:
- Anticancer Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC50 values with control esters (e.g., methyl 3-(trifluoroethoxy)propanoate) to assess bromine’s role in cytotoxicity .
- Antimicrobial Screening: Test against Gram-positive/negative bacteria via disk diffusion. The bromoethyl group may enhance membrane permeability, as seen in brominated indole derivatives .
- Mechanistic Studies: Use fluorescence polarization or SPR to evaluate interactions with targets like mTOR or tubulin, leveraging structural analogs (e.g., triazolopyrimidinyl derivatives) .
Q. What are the key challenges in storing and handling this compound?
Stability and Safety Considerations:
- Storage: Keep under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Similar bromoethyl esters degrade via SN2 mechanisms in humid conditions .
- Decomposition Products: Monitor for HBr release using pH strips or FTIR. Use scavengers (e.g., CaO) in storage vials .
- Safety Protocols: Wear OV/AG-P99 respirators and nitrile gloves during handling, as brominated compounds often exhibit acute toxicity .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Computational Approach:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for SN2 reactions or radical pathways .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates, validated by experimental kinetic data .
- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes with nucleophilic active sites) using AutoDock Vina .
Q. What synthetic routes minimize byproducts like disulfides or dehydrohalogenation products?
Byproduct Mitigation Strategies:
- Low-Temperature Reactions: Conduct substitutions at 0–25°C to suppress elimination (e.g., β-hydride loss from bromoethyl groups) .
- Exclude Protic Solvents: Use anhydrous DMF or THF to prevent hydrolysis of the bromoethyl group .
- Add Radical Inhibitors: BHT (butylated hydroxytoluene) or TEMPO can quench radical pathways that form disulfides .
Q. How does the thioether linkage impact the compound’s spectroscopic and chromatographic behavior?
Analytical Deep Dive:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves thioether esters from sulfoxides/sulfones, which elute earlier due to higher polarity .
- UV-Vis: The thioether group shows weak absorption ~250 nm, while bromine enhances absorbance intensity .
- X-ray Crystallography: Resolves S–CH2 bond lengths (~1.81 Å) and confirms stereochemistry, critical for structure-activity studies .
Q. What are best practices for scaling up this compound synthesis without compromising yield?
Process Chemistry Guidelines:
- Batch vs. Flow Chemistry: For multi-gram scales, continuous flow systems improve heat/mass transfer, reducing side reactions .
- In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and automate quenching at optimal conversion .
- Workup Automation: Liquid-liquid extraction with ethyl acetate/water minimizes manual handling, improving reproducibility .
Properties
Molecular Formula |
C6H11BrO2S |
---|---|
Molecular Weight |
227.12 g/mol |
IUPAC Name |
methyl 3-(2-bromoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H11BrO2S/c1-9-6(8)2-4-10-5-3-7/h2-5H2,1H3 |
InChI Key |
CFPDEFGZLFECKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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